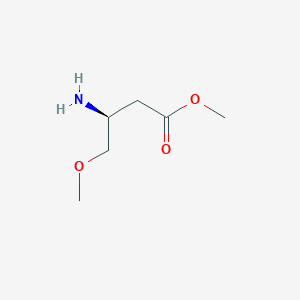
methyl (3S)-3-amino-4-methoxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3S)-3-amino-4-methoxybutanoate is an organic compound with the molecular formula C6H13NO3 It is a derivative of butanoic acid, featuring an amino group at the third carbon and a methoxy group at the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-4-methoxybutanoate typically involves the esterification of (3S)-3-amino-4-methoxybutanoic acid. One common method is to react the acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized catalysts to increase yield and reduce reaction time. The purification process often involves distillation and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-4-methoxybutanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of methyl (3S)-3-nitro-4-methoxybutanoate.
Reduction: Formation of methyl (3S)-3-amino-4-hydroxybutanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (3S)-3-amino-4-methoxybutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (3S)-3-amino-4-methoxybutanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy group can also participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl (3S)-3-amino-4-hydroxybutanoate: Similar structure but with a hydroxyl group instead of a methoxy group.
Methyl (3S)-3-amino-4-ethoxybutanoate: Similar structure but with an ethoxy group instead of a methoxy group.
Methyl (3S)-3-amino-4-fluorobutanoate: Similar structure but with a fluorine atom instead of a methoxy group.
Uniqueness
Methyl (3S)-3-amino-4-methoxybutanoate is unique due to the presence of both an amino group and a methoxy group on the butanoate backbone. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Biological Activity
Methyl (3S)-3-amino-4-methoxybutanoate, a compound with significant biological relevance, is studied for its potential applications in pharmacology and biochemistry. This article delves into its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
This compound is an amino acid derivative characterized by the following properties:
- Molecular Formula : C5H11NO3
- Molecular Weight : 131.15 g/mol
- CAS Number : 53562-86-0
This compound features a methoxy group at the fourth carbon position, which plays a crucial role in its biological activity.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Research indicates that it may influence:
- Amino Acid Metabolism : Acting as a substrate or inhibitor for specific amino acid transporters.
- Neurotransmitter Synthesis : Potentially affecting neurotransmitter levels due to its structural similarity to other amino acids involved in neurotransmission.
Biological Activity Overview
-
Antimicrobial Activity :
- Recent studies have shown that derivatives of amino acids like this compound exhibit antimicrobial properties. For instance, modifications in the structure can enhance the minimal inhibitory concentration (MIC) against various bacterial strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa .
- Enzyme Inhibition :
- Role in Peptide Synthesis :
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a recent study evaluating the antimicrobial properties of this compound analogues, researchers demonstrated that specific modifications to the compound significantly increased its efficacy against resistant strains of bacteria. The study employed serial dilution methods to determine MIC values, revealing that certain derivatives exhibited up to a 50% reduction in bacterial growth compared to controls .
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
methyl (3S)-3-amino-4-methoxybutanoate |
InChI |
InChI=1S/C6H13NO3/c1-9-4-5(7)3-6(8)10-2/h5H,3-4,7H2,1-2H3/t5-/m0/s1 |
InChI Key |
KIMZHAIJRACTFU-YFKPBYRVSA-N |
Isomeric SMILES |
COC[C@H](CC(=O)OC)N |
Canonical SMILES |
COCC(CC(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















